
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is a synthetic organic compound with the molecular formula C₃₀H₂₇Cl₆NO₉ and a molecular weight of 758.24 g/mol . This compound is known for its complex structure, which includes multiple dichlorophenoxy groups attached to a nitrilotriethanol backbone. It is primarily used in industrial applications and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) typically involves the esterification of nitrilotriethanol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Applications De Recherche Scientifique
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mécanisme D'action
The mechanism of action of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The compound’s molecular targets include auxin receptors and pathways involved in cell division and growth regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitrilotriethanol backbone.
Tris(2,4-dichlorophenoxyacetic acid)nitrilotris(2,1-ethanediyl) ester: A compound with a similar ester linkage but different substituents.
Uniqueness
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
93858-74-3 |
|---|---|
Formule moléculaire |
C30H27Cl6NO9 |
Poids moléculaire |
758.2 g/mol |
Nom IUPAC |
2-[bis[2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl]amino]ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C30H27Cl6NO9/c31-19-1-4-25(22(34)13-19)44-16-28(38)41-10-7-37(8-11-42-29(39)17-45-26-5-2-20(32)14-23(26)35)9-12-43-30(40)18-46-27-6-3-21(33)15-24(27)36/h1-6,13-15H,7-12,16-18H2 |
Clé InChI |
MOMICOFUOXVWCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCN(CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCOC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)



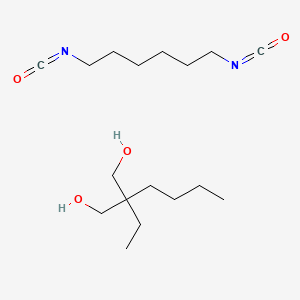
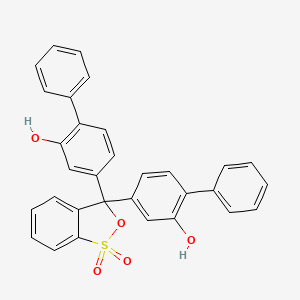
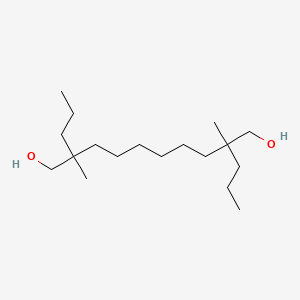

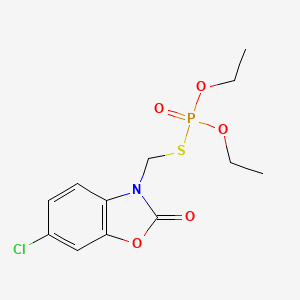
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
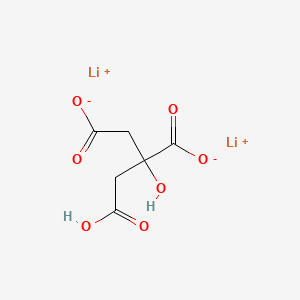
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
